molecular formula C26H22N4O4S B2379226 N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536706-41-9

N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2379226
CAS No.: 536706-41-9
M. Wt: 486.55
InChI Key: AZAILDJNPZAUPX-UHFFFAOYSA-N
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Description

This compound, N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, is a synthetically designed, potent multi-kinase inhibitor with significant research value in oncology, particularly for the study of acute myeloid leukemia (AML). Its primary mechanism of action involves the dual inhibition of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 9 (CDK9) . Inhibition of FLT3, especially its mutant isoforms, directly targets a key oncogenic driver in a substantial subset of AML cases, disrupting proliferation and survival signals in leukemic cells. Concurrently, its potent action against CDK9, a regulator of transcription, leads to the rapid downregulation of short-lived oncoproteins like Mcl-1, thereby inducing apoptosis. This dual-targeting approach is a strategic research pathway to overcome resistance and enhance anti-leukemic efficacy. Researchers utilize this compound as a critical chemical tool to investigate the synergistic effects of concurrent FLT3 and CDK9 inhibition, to elucidate mechanisms of drug resistance, and to evaluate novel therapeutic strategies in preclinical models of hematological malignancies.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-33-18-12-10-16(11-13-18)27-22(31)15-35-26-29-23-20-8-3-4-9-21(20)28-24(23)25(32)30(26)17-6-5-7-19(14-17)34-2/h3-14,28H,15H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAILDJNPZAUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps, including the formation of the pyrimido[5,4-b]indole core and subsequent functionalization with methoxyphenyl and sulfanylacetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions, leading to a variety of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that compounds similar to N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, molecular docking studies suggest that this compound may interact with specific protein targets involved in tumor progression and survival pathways.

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies have indicated that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma.

Molecular Docking and Structure-Activity Relationship (SAR)
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. The structure-activity relationship analyses indicate that modifications to the methoxy and sulfanyl groups can significantly influence the biological activity of the compound. This information is crucial for optimizing lead compounds in drug development.

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include condensation and functional group modifications. The use of commercially available reagents and straightforward methodologies enhances its accessibility for research purposes.

Characterization Techniques
Characterization of the compound is achieved through various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods confirm the structural integrity and purity of the synthesized compound.

  • In Vitro Studies on Cancer Cell Lines
    A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
  • Anti-inflammatory Activity Assessment
    Another research focused on evaluating the anti-inflammatory potential of this compound using an animal model of induced inflammation. The findings demonstrated a significant reduction in inflammatory markers, supporting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern, which differentiates it from analogs. Below is a systematic comparison:

Structural Analogues

Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Core Substituent (Position 3) Acetamide Substituent (N-linked) Sulfanyl Group Biological Target/Activity (if reported) Reference
Target Compound: N-(4-Methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-...acetamide 3-(3-Methoxyphenyl) 4-Methoxyphenyl Present Not explicitly reported -
N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-...acetamide (CAS: 536706-70-4) 3-(3-Methoxyphenyl) 4-Ethylphenyl Present Not reported
N-Isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) Phenyl Isopentyl Present TLR4 ligand (selectivity noted)
N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-...acetamide (28) Phenyl 3,3-Dimethylbutyl Present TLR4 ligand
2-((4-Oxo-3-phenyl-...thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide (33) Phenyl Tetrahydrofuran-2-ylmethyl Present Not reported
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-...acetamide (CAS:573943-64-3) 4-Ethyl-5-(pyridin-2-yl) 4-Chloro-2-methoxy-5-methylphenyl Present Not reported

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxyphenyl acetamide group may enhance solubility compared to alkyl-substituted analogs (e.g., compounds 27, 28). The dual methoxy groups (positions 3 and 4) could influence electronic properties and receptor binding .
  • Core Modifications : Unlike phenyl-substituted analogs (e.g., compound 27), the target’s 3-(3-methoxyphenyl) group introduces steric and electronic variations that might alter bioactivity .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:

  • TLR4 Selectivity : Pyrimidoindoles with alkyl acetamide groups (e.g., compound 27) showed selective TLR4 binding, implying the target’s methoxy-substituted acetamide may modulate this activity .
  • Solubility and Stability : Methoxy groups enhance hydrophilicity compared to halogenated analogs (e.g., CAS 573943-64-3 in ). Hydrogen bonding patterns (N–H···O, C–H···O), as observed in related crystals (), likely stabilize the target’s solid-state structure .

Biological Activity

N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrimido-indole core and a methoxyphenyl group. Its molecular formula is C25H24N6O3SC_{25}H_{24}N_6O_3S with a molecular weight of 484.541 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit notable anticancer properties. A study evaluating various indole derivatives found that compounds with similar scaffolds demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, the National Cancer Institute (NCI) screened several derivatives for their ability to induce apoptosis in cancer cells, revealing promising candidates for further development .

Inhibition of Enzymatic Activity

The compound's structural features suggest potential inhibition of key enzymes involved in cancer progression and inflammation. For example, compounds with similar methoxy and sulfanyl groups have shown inhibitory effects against cyclooxygenase (COX) enzymes and other inflammatory mediators. Docking studies suggested that hydrogen bonding interactions between the compound and active sites of these enzymes could lead to effective inhibition .

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds containing methoxy groups have been associated with enhanced radical scavenging activity. Studies have demonstrated that such compounds can protect cells from oxidative stress, which is crucial in cancer prevention and treatment strategies .

Case Studies

  • Cytotoxicity Studies : A series of pyrimido-indole derivatives were synthesized and tested for cytotoxic effects against a panel of human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation, with IC50 values ranging from 5 to 20 µM across different cell lines .
  • Enzyme Inhibition : In vitro assays demonstrated that related compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The presence of electron-donating groups like methoxy enhanced the inhibitory potency against these enzymes .

Summary of Findings

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits COX enzymes and cholinesterases
AntioxidantScavenges free radicals

Q & A

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Factors : Temperature sensitivity in cyclization steps, purity of starting materials.
  • Best Practices : Use anhydrous solvents, inert atmospheres (N₂/Ar), and real-time monitoring via TLC .

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